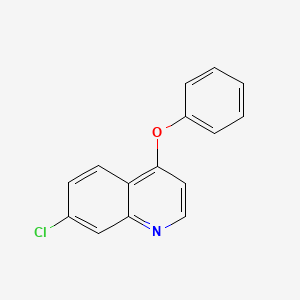

7-Chloro-4-phenoxyquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-4-phenoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-6-7-13-14(10-11)17-9-8-15(13)18-12-4-2-1-3-5-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZMMMMRPAAMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C=CC(=CC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124495-03-0 | |

| Record name | 7-Chloro-4-phenoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124495030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-CHLORO-4-PHENOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX8YCG66CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 7 Chloro 4 Phenoxyquinoline

Established Synthetic Routes to 7-Chloro-4-phenoxyquinoline

The synthesis of this compound and its derivatives is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of aromatic chemistry. However, multi-step protocols are also employed to introduce complexity and functional diversity to the quinoline (B57606) scaffold.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most direct and widely utilized method for synthesizing the this compound core involves the SNAr reaction. This approach relies on the high reactivity of the C4 position in the 4,7-dichloroquinoline (B193633) starting material towards nucleophilic attack.

The reaction between 4,7-dichloroquinoline and various phenol (B47542) derivatives is a common and effective method for creating the C-O ether linkage characteristic of 4-phenoxyquinolines. researchgate.netresearchgate.net This reaction capitalizes on the electron-deficient nature of the C4 position on the quinoline ring, which facilitates the displacement of the chlorine atom by a phenoxide nucleophile. The reaction is typically performed in a solvent and may be catalyzed by a base. mdpi.com For instance, new this compound derivatives with formyl, oxime, and thiosemicarbazone groups have been synthesized using 4,7-dichloroquinoline and corresponding functionalized phenols as readily available starting materials. researchgate.netresearchgate.net

Research has demonstrated the versatility of this method with a range of phenols. The reaction conditions can be tailored to the specific substrate, but often involve heating the reactants in a suitable solvent.

Table 1: Examples of SNAr Reactions between 4,7-Dichloroquinoline and Various Phenols

| Phenol Reactant | Product | Yield | Reference |

|---|---|---|---|

| 4-Fluorophenol | 4-(4-Fluorophenoxy)-7-chloroquinoline | 87% | google.com |

| 2-Trifluoromethylphenol | 4-(2-Trifluoromethylphenoxy)-7-chloroquinoline | 89% | google.com |

In an effort to develop more environmentally benign and efficient synthetic protocols, microwave (MW) irradiation has been applied to the SNAr synthesis of 7-chloro-4-phenoxyquinolines. nih.govbenthamdirect.com These methods often employ "green" solvents, such as ionic liquids, to reduce the use of volatile and hazardous organic compounds. nih.govbenthamscience.com A notable protocol utilizes the ionic liquid 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) as the reaction medium under microwave irradiation. nih.govbenthamscience.com This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times (e.g., 10 minutes) and excellent product yields (72-82%). nih.govbenthamscience.com The use of microwave energy in combination with ionic liquids represents a significant advancement in the green synthesis of these compounds. researchgate.netnih.gov Some microwave-assisted syntheses have even been developed to proceed under solvent-free conditions. publish.csiro.auresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional | Xylene | Monitored by TLC (hours) | 87-89% | google.com |

Reaction of 4,7-Dichloroquinoline with Phenols and Functionalized Phenols

Multi-step Synthesis Protocols

For the creation of more complex derivatives, multi-step synthetic sequences are employed. These methods allow for the strategic functionalization of the quinoline ring at positions other than C4 before the final introduction of the phenoxy group.

A sophisticated three-step procedure starting from 4,7-dichloroquinoline allows for the introduction of an amide group at the C2 position prior to the final substitution at C4. researchgate.netmdpi.com This sequence involves:

N-oxidation: The quinoline nitrogen is first oxidized, typically using an oxidizing agent like m-CPBA, to form the corresponding N-oxide. mdpi.compreprints.org This step activates the C2 position for subsequent functionalization.

C2-amidation: The N-oxide then undergoes a reaction, for example with benzonitrile (B105546) and sulfuric acid, to install an amide group at the C2 position, yielding an N-(7-chloroquinolin-2-yl)benzamide derivative. mdpi.compreprints.org

C4 SNAr Reaction: The final step is a nucleophilic aromatic substitution at the C4 position. mdpi.com In a reported example, the 4-chloro group is displaced by morpholine (B109124) in the presence of a base to yield the final product. mdpi.compreprints.org This demonstrates the feasibility of performing the SNAr reaction on a more complex, pre-functionalized quinoline scaffold. researchgate.netdntb.gov.ua

This methodology provides a practical and efficient route to synthesize complex quinoline derivatives by strategically modifying the ring system before the final C4 substitution. researchgate.netmdpi.com

The synthesis of certain this compound derivatives can be streamlined using one-pot or two-step protocols that combine multiple transformations into a single operation or a shortened sequence. scientific.netgrafiati.com An example is the synthesis of (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline from eugenol (B1671780), a component of clove leaf oil. scientific.net

Two-Step Synthesis: In this approach, eugenol is first isomerized to isoeugenol (B1672232) using a base-catalyzed reaction. The resulting isoeugenol then undergoes a nucleophilic aromatic substitution with 4,7-dichloroquinoline to yield the final product with a total yield of 57%. scientific.netgrafiati.com

One-Pot Synthesis: By combining the isomerization and the SNAr reaction into a single procedure, the same 4-phenoxyquinoline derivative can be obtained in a more efficient one-pot fashion, achieving a higher yield of 63%. scientific.netgrafiati.com

These approaches highlight the potential for process intensification in the synthesis of specific this compound derivatives.

N-oxidation/C2-amidation/C4 SNAr Reaction Sequences

Synthesis using Mixed Lithium-Magnesium Reagents

The synthesis of functionalized quinolines, including derivatives of 7-chloroquinoline (B30040), can be achieved through the use of mixed lithium-magnesium reagents. durham.ac.uk This method involves the magnesiation of 7-chloroquinolines under mild conditions, which can be performed in both batch and continuous flow setups. durham.ac.uk The process generates mixed lithium-magnesium intermediates that are then reacted with various electrophiles to introduce a range of functional groups onto the quinoline core. durham.ac.uk

Researchers have successfully performed magnesiation at both the C4 and C8 positions of 7-chloroquinoline. researchgate.net These organomagnesium intermediates have been reacted with electrophiles such as aldehydes to yield the corresponding functionalized products in good to excellent yields. researchgate.net This approach provides a versatile route to a library of functionalized quinolines. durham.ac.uk For instance, the reaction of the organomagnesium reagent derived from a 7-chloroquinoline with trans-cinnamaldehyde resulted in the formation of an allyl alcohol, which was subsequently oxidized to a chalcone (B49325). durham.ac.uk

The use of mixed lithium-zinc reagents has also been explored, allowing for the synthesis of halogenated and arylated derivatives. durham.ac.uk This highlights the adaptability of using mixed-metal reagents for the targeted functionalization of the 7-chloroquinoline scaffold. durham.ac.uk

Strategies for Derivatization of this compound

The this compound core is a valuable scaffold that can be further modified to generate a diverse range of derivatives with potential applications.

Introduction of Formyl, Oxime, and Thiosemicarbazone Functional Groups

New derivatives of this compound featuring formyl, oxime, and thiosemicarbazone functionalities have been synthesized. researchgate.netresearchgate.netresearchgate.net The synthetic route typically begins with the reaction of 4,7-dichloroquinoline with a functionalized phenol, such as 4-hydroxybenzaldehyde. researchgate.net This nucleophilic aromatic substitution (SNAr) reaction yields the key intermediate, 4-(7-chloroquinolin-4-yloxy)benzaldehyde. researchgate.net

This aldehyde can then be converted into an oxime by reacting it with hydroxylamine (B1172632) hydrochloride. mdpi.com Further reaction of the aldehyde with a thiosemicarbazide (B42300) derivative leads to the formation of the corresponding thiosemicarbazone. researchgate.net These transformations provide a straightforward method to introduce these specific functional groups onto the 4-phenoxyquinoline framework. The structures of these synthesized compounds are typically confirmed using spectroscopic methods like IR, 1H NMR, and 13C NMR. researchgate.net

Incorporation of Thioalkyl Moieties

The introduction of thioalkyl groups at the C4 position of the 7-chloroquinoline ring system represents another strategy for derivatization. This is achieved through the nucleophilic substitution of the chlorine atom in 4,7-dichloroquinoline with various linear hydroxyalkylthiols. nih.gov The reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol (B145695) under reflux conditions. nih.gov

This initial coupling reaction can be followed by further modifications. For example, the terminal hydroxyl group of the introduced thioalkyl chain can be esterified with a series of substituted benzoic acids. nih.gov This subsequent reaction is often facilitated by coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-(dimethylamino)-pyridine (DMAP). nih.gov This two-step process allows for the creation of a diverse library of 7-chloro-(4-thioalkylquinoline) derivatives with good to excellent yields. nih.gov The resulting sulfanyl (B85325) derivatives can also be oxidized to the corresponding sulfinyl and sulfonyl analogs. nih.gov

Formation of Hybrid Structures through Molecular Hybridization

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule. This approach has been applied to this compound to generate novel chemical entities.

Benzazole-quinoline hybrids have been synthesized by reacting 4,7-dichloroquinoline with hydroxyaryl-benzazoles. nih.govbenthamscience.com This reaction, based on nucleophilic aromatic substitution (SNAr), has been efficiently carried out using microwave irradiation in an ionic liquid like 1-methyl 3-butylimidazolium hexafluorophosphate ([bmim][PF6]), which serves as a green solvent. nih.govbenthamscience.com This method has been shown to produce the desired benzazole-quinoline hybrids in good yields (48-60%) within a short reaction time. researchgate.netnih.gov The resulting hybrids are noted as potential kinase inhibitors. researchgate.netnih.govbenthamscience.com

The synthesis of quinoline-chalcone hybrids often starts with the preparation of 4-(7-chloroquinolin-4-yloxy)benzaldehyde. researchgate.net This intermediate is then subjected to a Claisen-Schmidt condensation with various substituted acetophenones to yield the target quinoline-chalcone hybrids. nih.gov This reaction provides a versatile route to a range of chalcone derivatives connected to the quinoline core. researchgate.net

Similarly, quinoline-chromone hybrids have been synthesized and investigated. chemrj.org One approach involves linking the quinoline and chromone (B188151) moieties through a butoxy or nonyloxy chain. chemrj.org

Conjugates with Amidine Structures

The development of hybrid molecules incorporating the 7-chloroquinoline structure with arylamidine moieties has led to the creation of novel chemical entities. An example of such a conjugate is 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline , a chimeric molecule that combines the chloroquinoline and an arylamidine structure. dntb.gov.ua This compound is part of a larger collection of 26 hybrid molecules designed to explore new therapeutic potentials. dntb.gov.ua

Another approach involves synthesizing hybrids of 7-chloro-4-aminoquinoline with benzimidazoles that feature amidine substituents. mdpi.com In this methodology, 7-chloroquinoline is first reacted with a starting material like 3-aminobenzyl alcohol, which is then oxidized to form an aldehyde intermediate, 3-(7-chloroquinolin-4-ylamino)benzaldehyde . mdpi.com This intermediate subsequently undergoes a condensation reaction with various benzene-1,2-diamines, some of which contain amidine groups, to yield the final quinoline-benzimidazole-amidine hybrids. mdpi.com

Quinoline-Metronidazole Derivatives

In an effort to develop new chemical scaffolds, researchers have synthesized a series of hybrid compounds that covalently link a quinoline moiety with metronidazole. mdpi.com This synthetic strategy aims to combine the structural features of both molecules to create novel derivatives. The resulting quinoline-metronidazole hybrids have been evaluated for their biological activities, with specific derivatives showing significant efficacy in preclinical studies. mdpi.com Among the synthesized compounds, the derivative labeled 15i was identified as a particularly promising lead, demonstrating potent activity and favorable pharmacokinetic properties in subsequent analyses. mdpi.com The success of this hybrid has highlighted the quinoline-metronidazole series as a valuable platform for future drug development. mdpi.com

Substituent Effects on the Quinoline Ring and Phenoxy Moiety

The biological activity and chemical properties of this compound derivatives are significantly influenced by the nature and position of substituents on both the quinoline and the phenoxy rings.

On the quinoline ring , the presence of electron-withdrawing groups is often associated with enhanced biological activity. mdpi.com Modifications at various positions of the quinoline core can modulate the molecule's electronic properties, which in turn can affect its interaction with biological targets. researchgate.net For instance, the introduction of different functional groups allows for the creation of a diverse library of compounds, where specific members exhibit distinct biological effects. semanticscholar.org

On the phenoxy moiety , the introduction of substituents has been systematically studied to establish structure-activity relationships. Research on 6,7-disubstituted-4-phenoxyquinoline derivatives has shown that the presence and type of substituents on the aryl group of the phenoxy moiety can have a clear impact on activity. mdpi.com For example, when evaluating c-Met kinase inhibition, compounds with double electron-withdrawing groups (EWGs) on the phenoxy ring, such as compounds 34 (2,4-difluoro), 35 (2,4-dichloro), and 36 (3-chloro-4-fluoro) , showed lower enzymatic potency compared to those with a single EWG. mdpi.com Furthermore, among compounds with a single EWG at the 4-position (para), increasing the electrophilic character of the substituent (e.g., F vs. Cl vs. Br) was beneficial for antiproliferative activity. mdpi.com Interestingly, in some series, compounds lacking any substituent on the aryl group exhibited the best activity. mdpi.com

The nature of substituents on the phenol reactant can also affect the yield of the synthesis of 7-phenoxyquinoline derivatives. In the synthesis of 7-(phenoxy)-2-methylquinoline-5,8-diones, the displacement of a bromide with various phenoxides proceeded with variable yields (7–84%). Notably, the presence of a meta-chloro substituent on the phenol moiety was found to reduce the reaction yield.

Table 1: Effect of Phenoxy Ring Substituents on c-Met Kinase Inhibition

This table shows the enzymatic inhibitory activity (IC50) of different 4-phenoxyquinoline derivatives against c-Met kinase, highlighting the effect of various substituents on the phenoxy ring.

| Compound | Substituent (R) on Phenoxy Ring | c-Met IC50 (nM) |

| 29 | H | 1.0 |

| 30 | 4-F | 17.0 |

| 31 | 4-Cl | 78.0 |

| 32 | 4-Br | 246.0 |

| 34 | 2,4-di-F | 2.0 |

| 35 | 2,4-di-Cl | 8.0 |

| 36 | 3-Cl, 4-F | 11.0 |

| Data sourced from a study on 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety. mdpi.com |

Preclinical Pharmacological Investigations of 7 Chloro 4 Phenoxyquinoline and Its Analogues

Anticancer and Antiproliferative Activity Studies

The 7-chloro-4-phenoxyquinoline scaffold has emerged as a significant pharmacophore in the design of novel anticancer agents. Researchers have synthesized and evaluated numerous analogues, demonstrating a wide spectrum of cytotoxic and antiproliferative activities against various human cancer cell lines. These studies often involve modifying the core structure to enhance potency and selectivity.

In Vitro Cytotoxicity Assessments against Human Cancer Cell Lines

Derivatives of this compound have shown notable efficacy against colorectal cancer cell lines. In one study, a series of new quinoline (B57606) derivatives were synthesized and tested for their antiproliferative effects. researchgate.net Among these, compound 11x (N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine) was particularly potent against HCT-116 and RKO cell lines, with IC50 values of 2.56 µM and 3.67 µM, respectively. researchgate.net Further investigations into the mechanism suggested that compound 11x could inhibit colorectal cancer growth through an ATG5-dependent autophagy pathway. researchgate.net

Another study focused on 7-chloro-(4-thioalkylquinoline) derivatives and found that sulfonyl N-oxide derivatives were generally more cytotoxic than their sulfanyl (B85325) and sulfinyl counterparts. nih.gov Specifically, compound 81 showed pronounced selectivity against HCT116 and HCT116p53−/− cells. nih.gov Morita-Baylis-Hillman adducts incorporating the 7-chloroquinoline (B30040) moiety also demonstrated significant cytotoxicity against the HCT-116 cell line, with some compounds being more selective than the standard drug doxorubicin (B1662922). scielo.br For instance, compound 16 from this series showed the best result for HCT-116 cells. scielo.br

Additionally, fused quinoline and quinazoline-based compounds have been evaluated, with one compound, 42 , showing significant potency against the HCT116 cell line. nih.gov Chalcone (B49325) derivatives bearing the [(7-chloroquinolin-4-yl)oxy] moiety have also been synthesized and tested, with some compounds showing strong growth inhibition against colon cancer cell lines like HCT-15. researchgate.net

Table 1: Cytotoxicity of this compound Analogues against Colorectal Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 11x | HCT-116 | 2.56 | researchgate.net |

| 11x | RKO | 3.67 | researchgate.net |

| Compound 7 | HCT-116 | 8.82 | sci-hub.se |

| Compound 7 | RKO | 9.65 | sci-hub.se |

| Compound 9k | HCT-116 | 0.80 | sci-hub.se |

| Compound 16 | HCT-116 | N/A (Best Result) | scielo.br |

| Compound 13 | HCT-15 | 0.654 | researchgate.net |

| Compound 29 | HCT-15 | 1.20 | researchgate.net |

| Doxorubicin | HCT-15 | 6.46 | researchgate.net |

The antiproliferative activity of this compound derivatives extends to breast cancer cell lines. A study involving new this compound derivatives with formyl, oxime, and thiosemicarbazone groups showed that compounds 3a and 3d were promising models for antitumor drugs, displaying good cytotoxic activity against MCF-7 and SKBR-3 cell lines with IC50 values ranging from 9.18 µM to 50.75 µM. researchgate.net

In another research, 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety were synthesized and evaluated. nih.gov Compound 53 from this series exhibited significant activity against the MCF-7 cell line with an IC50 value of 0.006 µM, which was more potent than the reference compound Foretinib (IC50 = 2.76 µM). nih.gov Furthermore, some 4-substituted quinolines have been identified as potent inhibitors of the PDK1 enzyme, with in vitro studies against breast cancer cell lines demonstrating their potential. nih.gov

Table 2: Cytotoxicity of this compound Analogues against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 3a | MCF-7, SKBR-3 | 9.18 - 50.75 | researchgate.net |

| Compound 3d | MCF-7, SKBR-3 | 9.18 - 50.75 | researchgate.net |

| Compound 53 | MCF-7 | 0.006 | nih.gov |

| Foretinib | MCF-7 | 2.76 | nih.gov |

| Compound 14 | MCF-7 | N/A (Best Result) | scielo.br |

| Capsicodendrin | MCF-7 | 7.5 | nih.gov |

| Paclitaxel | MCF-7 | 0.0021 | nih.gov |

Prostate cancer cell lines have also been a target for evaluating the cytotoxicity of these compounds. The aforementioned this compound derivatives with formyl, oxime, and thiosemicarbazone functionalities showed promising activity against the PC3 prostate cancer cell line. researchgate.net Specifically, compounds 3a and 3d demonstrated good cytotoxic effects. researchgate.net

Additionally, [(7-chloroquinolin-4-yl)oxy]chalcones were synthesized and evaluated for their anticancer properties. researchgate.net Compound 29 showed activity against the prostate cancer PC-3 cell line with a GI50 of 0.275 µM, which is comparable to the standard drug doxorubicin (GI50 = 0.32 µM). researchgate.net

Table 3: Cytotoxicity of this compound Analogues against Prostate Cancer Cell Lines

| Compound | Cell Line | IC50/GI50 (µM) | Source |

|---|---|---|---|

| Compound 3a | PC3 | 9.18 - 50.75 | researchgate.net |

| Compound 3d | PC3 | 9.18 - 50.75 | researchgate.net |

| Compound 29 | PC-3 | 0.275 (GI50) | researchgate.net |

| Doxorubicin | PC-3 | 0.32 (GI50) | researchgate.net |

The cytotoxic potential of this compound and its analogues has been confirmed in cervical cancer cell lines. The series of new quinoline derivatives that included the potent compound 11x also showed significant activity against the HeLa cell line, with an IC50 value of 2.71 µM. researchgate.net

Furthermore, the study on this compound derivatives bearing formyl, oxime, and thiosemicarbazone groups also included the HeLa cell line in their cytotoxicity screening, where compounds 3a and 3d again showed promise. researchgate.net Another study on 2-phenylamino-4-phenoxyquinoline derivatives found that compound 6b was highly cytotoxic against HeLa cells, with an IC50 value of 25.7 ± 0.8 µM. nih.gov

Table 4: Cytotoxicity of this compound Analogues against Cervical Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 11x | HeLa | 2.71 | researchgate.net |

| Compound 3a | HeLa | 9.18 - 50.75 | researchgate.net |

| Compound 3d | HeLa | 9.18 - 50.75 | researchgate.net |

| Compound 6b | HeLa | 25.7 ± 0.8 | nih.gov |

Lung cancer cell lines have been included in the evaluation of various this compound analogues. A series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated, and compound 81 demonstrated pronounced selectivity for the A549 lung cancer cell line, among others. nih.gov

A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety were synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including A549. nih.gov Most of these compounds showed moderate to excellent potency. nih.gov Another study on 6,7-disubstituted-4-phenoxyquinoline derivatives with a pyridazinone moiety found that compound 53 had an IC50 value of 0.003 µM against A549 cells, which was significantly more potent than Foretinib (IC50 = 0.26 µM). nih.gov

Table 5: Cytotoxicity of this compound Analogues against Lung Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 81 | A549 | N/A (Pronounced Selectivity) | nih.gov |

| Compound 53 | A549 | 0.003 | nih.gov |

| Foretinib | A549 | 0.26 | nih.gov |

| Compound 42 | H460 | N/A (6.1-fold increase vs. Foretinib) | nih.gov |

Ovarian Cancer Cell Lines (e.g., A2780)

The 7-chloroquinoline scaffold, a key component of this compound, is recognized for its potential in developing new antitumor drugs. chemrj.org The human ovarian cancer cell line A2780, established from an untreated patient's tumor, serves as a crucial model for evaluating the efficacy of novel anticancer compounds. culturecollections.org.uknih.gov

Research into a series of quinoline derivatives has identified compounds with significant antiproliferative activity against various human tumor cell lines, including A2780. chemrj.org One particular analogue, N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine, demonstrated potent activity against the A2780 cell line with a 50% inhibitory concentration (IC50) value of 3.46 μM. chemrj.orgresearchgate.net This highlights the potential of the quinoline structure as a basis for developing new treatments for ovarian cancer. chemrj.org Further studies on other quinoline-based compounds have also shown cytotoxic effects against A2780 cells, reinforcing the therapeutic promise of this chemical class. researchgate.netbrieflands.com

Table 1: In Vitro Activity of a Quinoline Analogue Against A2780 Ovarian Cancer Cell Line

| Compound | Cell Line | IC50 (μM) |

| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | A2780 | 3.46 chemrj.orgresearchgate.net |

Leukemic Cell Lines (e.g., CCRF-CEM)

Analogues of this compound have been evaluated for their cytotoxic activity against various leukemic cell lines. The CCRF-CEM cell line, derived from a patient with T-cell acute lymphoblastic leukemia, is a standard model for this type of research. cytion.comeuc.ac.cy

A comprehensive study of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that their cytotoxicity varied based on the specific chemical modifications. nih.gov The sulfonyl N-oxide derivatives, in particular, showed notable activity. For instance, certain compounds demonstrated good selectivity for leukemic cells when compared to non-malignant fibroblast cells. nih.gov At concentrations five times their IC50 value against the CCRF-CEM cell line, these compounds were observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle, inhibit DNA and RNA synthesis, and induce apoptosis. nih.gov

Table 2: Cytotoxic Activity of Selected 7-Chloro-(4-thioalkylquinoline) Derivatives Against CCRF-CEM Leukemic Cell Line

| Compound Type | Cell Line | General Activity |

| Sulfanyl derivatives (5–40) | CCRF-CEM | Lower cytotoxicity nih.gov |

| Sulfinyl derivatives (41–62) | CCRF-CEM | Lower cytotoxicity nih.gov |

| Sulfonyl N-oxide derivatives (63–82) | CCRF-CEM | Higher cytotoxicity nih.gov |

In Vivo Antitumor Efficacy in Animal Models

The promising in vitro results of quinoline derivatives have led to further investigation in animal models to assess their in vivo antitumor efficacy. chemrj.org

One notable analogue, N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinoline-4-amine, which showed potent in vitro activity against colorectal cancer cell lines, was subsequently tested in a colorectal cancer xenograft model in nude mice. nih.gov The study found that this compound significantly inhibited tumor growth and reduced tumor weight. chemrj.org The mechanism of action was linked to the induction of ATG5-dependent autophagy. chemrj.org These findings suggest that quinoline derivatives have the potential to be developed into new antitumor drugs for clinical use. chemrj.orgnih.gov Other studies on different quinoline-based compounds have also reported significant tumor growth inhibition in various xenograft models. nih.govarabjchem.org

Antiparasitic Activity Research

Activity against Leishmania Species (Leishmania donovani, Leishmania (V) panamensis)

The this compound scaffold and its derivatives have been investigated for their activity against various Leishmania species, the causative agents of leishmaniasis. plos.orgbenthamscience.com

Studies on 4-aryloxy-7-chloroquinoline derivatives have demonstrated their effectiveness against Leishmania donovani, the species responsible for visceral leishmaniasis. researchgate.netbenthamscience.com These compounds were found to induce disruption of the mitochondrial membrane potential in the parasite. benthamscience.com

Furthermore, hybrid molecules combining quinoline with other chemical structures, such as chalcones and chromones, have been synthesized and tested against Leishmania (V) panamensis. chemrj.orgmdpi.com Two such hybrids, 7-[4-(quinolin-8-yloxy)butoxy]-4H-chromen-4-one and 7-{[9-(quinolin-8-yloxy)nonyl]oxy}-4H-chromen-4-one, were particularly active, with EC50 values of 6.11 μg/mL (16.91 μM) and 4.09 μg/mL (11.32 μM), respectively. chemrj.org Another study highlighted a quinoline derivative, Hydraqui, which showed significant in vitro activity against intra-macrophage amastigotes of L. amazonensis and reduced lesion size and parasite load in infected mice. scielo.br

Table 3: Anti-leishmanial Activity of Quinoline Derivatives

| Compound | Leishmania Species | Activity Metric | Value |

| 7-[4-(quinolin-8-yloxy)butoxy]-4H-chromen-4-one | Leishmania (V) panamensis | EC50 | 6.11 ± 0.26 μg/mL (16.91 μM) chemrj.org |

| 7-{[9-(quinolin-8-yloxy)nonyl]oxy}-4H-chromen-4-one | Leishmania (V) panamensis | EC50 | 4.09 ± 0.24 μg/mL (11.32 μM) chemrj.org |

Activity against Trypanosoma Species (Trypanosoma cruzi, Trypanosoma brucei)

The 7-chloroquinoline core is a recognized pharmacophore with activity against Trypanosoma species, the parasites responsible for Chagas disease and African trypanosomiasis. plos.orgnih.gov

Trypanosoma cruzi: A series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives were screened for their in vitro activity against T. cruzi. nih.gov Several derivatives showed high selectivity for the extracellular epimastigote forms of the parasite. nih.gov One derivative, in particular, demonstrated the best selectivity index (SI=12.73) against intracellular amastigotes. nih.gov In a separate study, a "chimeric" molecule combining a chloroquinoline and an amidine structure, 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6), was highly effective against the infective forms of T. cruzi during host cell infection, with an IC50 of 26.7 nM and a high selectivity index of 5,170. plos.org This compound was found to arrest the cell cycle in the S phase, impairing parasite proliferation. plos.org

Trypanosoma brucei: The anti-trypanosomal effects of various compounds have been assessed against Trypanosoma brucei brucei, a causative agent of Animal African Trypanosomiasis. plos.org While specific data for this compound is limited, related quinoline structures and other chemical classes are actively being screened. For example, a high-throughput screening campaign identified several compounds with IC50 values against T. b. brucei in the low micromolar to nanomolar range. plos.orgnih.gov These studies provide a basis for the future design of quinoline-based compounds targeting T. brucei.

Table 4: Anti-trypanosomal Activity of 7-Chloroquinoline Derivatives

| Compound | Trypanosoma Species | Form | Activity Metric | Value |

| 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6) | T. cruzi | Epimastigote | IC50 | 2.2 ± 0.3 μM plos.org |

| 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6) | T. cruzi | Trypomastigote (infective form) | IC50 | 26.7 ± 3.7 nM plos.org |

Antimalarial Activity

The 7-chloroquinoline scaffold is the backbone of chloroquine (B1663885), a historically significant antimalarial drug. nih.govnih.gov Consequently, there is substantial research into new this compound analogues and other derivatives to combat drug-resistant malaria. researchgate.netnih.gov

Studies have focused on modifying the 7-chloroquinoline structure to enhance its activity against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, K1) strains of Plasmodium falciparum. nih.govresearchgate.net For example, a series of 7-chloroquinoline-based Schiff-bases showed promising antimalarial activity, with IC50 values ranging from 0.56 to 1.65 μg/mL. researchgate.net Two compounds from this series, M1b and M1g, were particularly potent against P. falciparum strains, with IC50 values of 0.56 and 0.58 μg/mL, respectively. researchgate.net

Another study involving the functionalization of N1-(7-chloroquinolin-4-yl) butane-1,4-diamine led to derivatives with promising effects against both 3D7 and Dd2 strains of P. falciparum. nih.gov This ongoing research underscores the flexibility of the 7-chloroquinoline framework in developing new generations of antimalarial agents. nih.gov

**Table 5: Antimalarial Activity of 7-Chloroquinoline Derivatives Against *P. falciparum***

| Compound | Strain(s) | IC50 (μg/mL) |

| M1b (Schiff-base) | P. falciparum | 0.56 researchgate.net |

| M1g (Schiff-base) | P. falciparum | 0.58 researchgate.net |

Antimycobacterial and Antitubercular Activity Studies

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new and effective antitubercular agents. nih.govharvard.edubjid.org.br The this compound core has been a focal point in the synthesis of novel compounds with potential antimycobacterial activity. chemrj.orgijshr.com

In Vitro Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv, M. bovis BCG)

A number of studies have demonstrated the in vitro efficacy of this compound derivatives against the standard laboratory strain M. tuberculosis H37Rv. For instance, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their activity against M. tuberculosis H37Rv. nih.gov Several compounds within this series exhibited significant minimum inhibitory concentration (MIC) values, comparable to first-line drugs like ethambutol (B1671381) and rifampicin. nih.gov

In one study, this compound-4-arylthiazole hybrids showed promising antitubercular activity with a significant MIC of 3.12 μM against M. tuberculosis H37Rv. researchgate.net Another investigation into 4-amino-7-chloroquinolines also reported in vitro activity against M. tuberculosis. nih.gov Furthermore, novel quinoline derivatives have shown potency against the M. tuberculosis H37Rv strain. ijshr.com

Research has also explored the activity of these compounds against Mycobacterium bovis BCG, a strain often used in tuberculosis vaccine development and as a surrogate for M. tuberculosis in early-stage drug screening. nih.govnih.govscielo.org.co The antimycobacterial potential of these compounds highlights their promise as a foundation for developing new antitubercular drugs. researchgate.net

Table 1: In Vitro Antimycobacterial Activity of Selected this compound Analogues

| Compound Type | Target Strain | Activity (MIC) | Reference |

| 7-chloro-4-quinolinylhydrazones | M. tuberculosis H37Rv | 2.5 µg/mL | nih.gov |

| This compound-4-arylthiazole hybrids | M. tuberculosis H37Rv | 3.12 µM | researchgate.net |

| 4-amino-7-chloroquinolines | M. tuberculosis H37Rv | Not specified | nih.gov |

| Novel quinoline derivatives | M. tuberculosis H37Rv | Not specified | ijshr.com |

Activity against Drug-Resistant Mycobacterium tuberculosis Strains

A critical aspect of antitubercular drug discovery is the activity against drug-resistant strains. Several analogues of 7-chloroquinoline have demonstrated effectiveness against multidrug-resistant tuberculosis (MDR-TB). ijshr.com One study highlighted a parent compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which exhibited promising activity against both H37Rv and MDR strains of M. tuberculosis. nih.gov This suggests that the 7-chloroquinoline scaffold can be modified to produce compounds that overcome existing resistance mechanisms.

Antibacterial and Antifungal Activity Explorations

Beyond their antimycobacterial properties, this compound derivatives have been explored for broader antimicrobial applications. researchgate.netsemanticscholar.org

Studies have shown that these compounds possess antibacterial activity against various pathogenic bacteria. For example, some derivatives have been tested against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), showing notable inhibition zones. mdpi.com The antibacterial and antifungal activities of 8-hydroxyquinolines have also been reported. ignited.in

In terms of antifungal activity, various quinoline derivatives have been synthesized and evaluated. chemrj.org Some have shown activity against fungal pathogens like Candida albicans and Aspergillus niger. ijshr.com Hybrid molecules incorporating the 7-chloroquinoline moiety with other heterocyclic systems, such as researchgate.netresearchgate.netscientific.net-triazoles, have also been investigated for their antifungal and antibacterial properties. mdpi.com

Investigation of Other Biological Activities

The pharmacological profile of this compound and its analogues extends to other biological effects, including antioxidant and antinociceptive activities.

Antioxidant Activity Assessment

Several studies have investigated the antioxidant potential of 4-phenoxyquinoline derivatives. scientific.net The antioxidant activity is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netresearchgate.net

One study synthesized a specific 4-phenoxyquinoline derivative, (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline, from eugenol (B1671780). researchgate.netscientific.net However, the results indicated that this particular derivative did not exhibit strong antioxidant activity. researchgate.netscientific.net In contrast, another study on 2-chloroquinoline-3-carbaldehydes and their dioxolane derivatives reported significant radical scavenging activity for several compounds. researchgate.net The search for potent antioxidant quinoline derivatives is an active area of research. nih.gov

Table 2: Antioxidant Activity of a this compound Derivative

| Compound | Assay | Result | Reference |

| (E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline | Not Specified | Did not show strong antioxidant activity | researchgate.netscientific.net |

| 2-chloroquinoline-3-carbaldehydes and 2-chloro-3-(l, 3-dioxolan-2-yl)quinolines | DPPH radical scavenging | 84.65% to 92.96% scavenging activity | researchgate.net |

Antinociceptive Effects

The potential analgesic, or antinociceptive, effects of quinoline derivatives have also been a subject of investigation. Certain 2-(Furan-2-yl)-4-phenoxy-quinoline derivatives have been developed and studied for their therapeutic activities, which include antinociceptive effects. ignited.in This suggests that the 4-phenoxyquinoline scaffold could be a promising starting point for the development of new pain management therapies.

Anti-inflammatory Effects

Preclinical research has demonstrated that certain analogues of this compound possess noteworthy anti-inflammatory capabilities. These investigations, conducted in both in vitro cellular models and in vivo animal models, have highlighted the potential of this chemical scaffold in mitigating inflammatory responses. The primary mechanisms observed involve the suppression of key pro-inflammatory molecules and enzymes.

One area of focus has been on derivatives of 7-chloro-4-(piperazin-1-yl)quinoline. In a study utilizing RAW 264.7 murine macrophages stimulated with lipopolysaccharide (LPS), a model for inflammation, several of these derivatives were screened for their ability to inhibit nitric oxide (NO) production. evitachem.comscispace.com Nitric oxide is a critical signaling molecule in inflammation, and its overproduction can lead to tissue damage. Among the tested compounds, one derivative, 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, demonstrated the most potent inhibitory activity against NO release. evitachem.comscispace.com

Further investigation into this promising compound revealed its ability to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. evitachem.comscispace.com The anti-inflammatory effects of this derivative were not limited to NO inhibition. It also demonstrated a reduction in the gene expression of several key pro-inflammatory cytokines and enzymes, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). evitachem.com

The anti-inflammatory potential of this piperazine (B1678402) derivative was also confirmed in an in vivo model of acute inflammation, the carrageenan-induced paw edema test in mice. evitachem.comscispace.com Treatment with the compound resulted in a significant reduction in paw swelling. evitachem.com This effect was accompanied by a decrease in serum levels of NO and COX-2, further substantiating its anti-inflammatory action in a living organism. evitachem.com

Another class of analogues, the 2-(furan-2-yl)-4-phenoxyquinoline derivatives, has also been evaluated for anti-inflammatory activity. researchgate.net In studies using human neutrophils, these compounds were assessed for their ability to inhibit the release of inflammatory enzymes such as β-glucuronidase and lysozyme (B549824). researchgate.net One particular derivative, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde, was found to be a potent inhibitor of β-glucuronidase release. researchgate.net Another compound in this series, 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl}but-3-en-2-one, was identified as the most active inhibitor of lysozyme release. researchgate.net Furthermore, some of these furan-containing analogues demonstrated the ability to inhibit the formation of TNF-α. researchgate.net

Additionally, a selenium-containing analogue, 4-phenylselenyl-7-chloroquinoline (4-PSQ), has shown significant anti-inflammatory and antinociceptive properties. nih.govmdpi.com In a croton oil-induced ear edema model in mice, 4-PSQ was effective in reducing both edema formation and myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into inflamed tissue. nih.govmdpi.com The compound also decreased the levels of reactive species in the tissue, suggesting an antioxidant component to its anti-inflammatory action. nih.govmdpi.com The efficacy of 4-PSQ was also demonstrated in a model of atopic dermatitis, where it ameliorated skin severity and inflammatory responses. cust.edu.tw A related sulfonyl derivative, 7-chloro-4-phenylsulfonyl quinoline (PSOQ), has also been reported to exert acute anti-inflammatory effects. nih.gov

The following tables summarize the key findings from these preclinical investigations.

Table 1: In Vitro Anti-inflammatory Activity of this compound Analogues

| Compound/Analogue Class | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of nitric oxide (NO) release; Suppression of iNOS protein expression; Decreased gene expression of COX-2, IL-6, IL-1β, and TNF-α. | evitachem.com, scispace.com |

Table 2: In Vivo Anti-inflammatory Activity of this compound Analogues

| Compound/Analogue | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|

| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Carrageenan-induced paw edema in mice | Significant reduction in paw edema; Decreased serum levels of NO and COX-2. | evitachem.com, scispace.com |

| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | Croton oil-induced ear edema in mice | Diminished edema formation; Decreased myeloperoxidase (MPO) activity; Reduced reactive species levels. | nih.gov, mdpi.com |

| 4-Phenylselenyl-7-chloroquinoline (4-PSQ) | Atopic dermatitis model in mice | Ameliorated skin severity scores and inflammatory response. | cust.edu.tw |

These preclinical findings underscore the potential of the this compound scaffold as a template for the development of novel anti-inflammatory agents. The diverse substitutions on the parent molecule have led to analogues with distinct mechanisms of action, from inhibiting pro-inflammatory mediators and enzymes to reducing oxidative stress.

Mechanistic Insights into the Biological Actions of 7 Chloro 4 Phenoxyquinoline Derivatives

Molecular Targets and Pathways

Derivatives of the 7-chloro-4-phenoxyquinoline scaffold have been identified as potent modulators of several key signaling molecules involved in cell proliferation, angiogenesis, and inflammation. brieflands.comresearchgate.netmdpi.comgoogle.com The core structure serves as a versatile template for designing inhibitors that can target the ATP-binding sites of various protein kinases. acs.org

Kinase Inhibition Profiles

The 4-phenoxyquinoline skeleton is a recognized pharmacophore in the development of kinase inhibitors, with numerous derivatives showing significant potential in anticancer research. brieflands.comresearchgate.netmdpi.comgoogle.comrjptonline.org These compounds often target receptor tyrosine kinases (RTKs) that are frequently dysregulated in cancer. acs.org

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase has emerged as a critical target in cancer therapy, and derivatives of 4-phenoxyquinoline are prominent among its inhibitors. brieflands.commdpi.comgoogle.comnih.gov Deregulation of the c-Met signaling pathway is implicated in numerous human cancers. nih.gov Structure-activity relationship (SAR) studies confirm that the 4-phenoxyquinoline moiety is a fundamental pharmacophoric element for modulating c-Met tyrosine kinase activity. acs.org

A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety were synthesized and evaluated for their inhibitory activity against c-Met. nih.gov Several of these compounds exhibited potent enzymatic inhibition, with IC50 values in the low nanomolar range, surpassing the activity of the reference compound Foretinib. nih.gov For instance, compound 53 demonstrated exceptional c-Met kinase inhibition with an IC50 of 0.6 nM. nih.gov Similarly, another study on 6,7-disubstituted-4-phenoxyquinoline derivatives identified compound 42 , which incorporates a 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety, as a highly potent c-Met inhibitor with an IC50 of 1.21 nM. mdpi.com Docking analysis revealed that this compound could form three hydrogen bonds with the c-Met active site. mdpi.com

| Compound | Description | c-Met IC50 (nM) | Reference |

|---|---|---|---|

| Foretinib | Reference Compound | 1.8 | nih.gov |

| Compound 41 | 6,7-disubstituted-4-phenoxyquinoline derivative | 0.9 | nih.gov |

| Compound 42 (from a separate study) | 6,7-disubstituted-4-phenoxyquinoline derivative | 1.21 | mdpi.com |

| Compound 52 | 6,7-disubstituted-4-phenoxyquinoline derivative | 0.8 | nih.gov |

| Compound 53 | 6,7-disubstituted-4-phenoxyquinoline derivative | 0.6 | nih.gov |

The 4-phenoxyquinoline skeleton is also a key feature in compounds designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. brieflands.commdpi.comgoogle.com Several potent anticancer drugs are based on this structure and act as small-molecule VEGFR-2 inhibitors. brieflands.comresearchgate.netmdpi.comgoogle.comrjptonline.org

Lenvatinib, an approved inhibitor of RET and VEGFR, features a quinoline (B57606) core and interacts with the VEGFR-2 kinase domain by occupying the ATP-binding site. acs.orgresearchgate.net Research has also focused on synthesizing specific this compound derivatives targeting VEGFR-2. For example, a series of 7-Chloro-4-(piperazin-1-yl)quinoline derivatives were synthesized, with the most promising compound exhibiting a VEGFR-2 IC50 of 1.38 µM. acs.orgresearchgate.net In another study, a 6,7-disubstituted-4-phenoxyquinoline derivative (compound 42 ) was evaluated for its enzymatic activity against a panel of kinases and showed inhibition of VEGFR-2, although its primary potency was against c-Met. mdpi.com

| Compound | Description | VEGFR-2 IC50 (µM) | Reference |

|---|---|---|---|

| Sorafenib | Reference Compound | 0.33 | acs.orgresearchgate.net |

| Compound 57 | 7-Chloro-4-(piperazin-1-yl)quinoline derivative | 1.38 | acs.orgresearchgate.net |

| Compound 42 | 6,7-disubstituted-4-phenoxyquinoline derivative | Data available, specific value not highlighted | mdpi.com |

The quinoline moiety is a crucial structural motif in several inhibitors of the Epidermal Growth Factor Receptor (EGFR), such as bosutinib (B1684425) and neratinib (B1684480). nih.gov EGFR-mediated signaling pathways are fundamental to cell proliferation and survival and are often overactive in various cancers. nih.gov

A novel series of quinoline derivatives was designed based on the structures of bosutinib and neratinib to target EGFR tyrosine kinase. nih.gov Within this series, compound 4a , N-(4-chlorophenyl)-3-((7-chloroquinolin-4-yl)amino)-4-methylbenzamide, demonstrated notable antiproliferative activity against HeLa cancer cell lines with an IC50 of 17.06 µM. nih.gov Molecular docking studies indicated that compound 4a forms hydrogen bonds with key residues Met 769 and Asp 831 in the EGFR tyrosine kinase domain. nih.gov Furthermore, research into 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives, designed based on approved 4-anilinoquinazoline (B1210976) inhibitors, has also highlighted the potential of the quinoline scaffold in EGFR inhibition. acs.org The enzymatic assay of compound 42 (a 6,7-disubstituted-4-phenoxyquinoline derivative) also included its evaluation against EGFR. mdpi.com

| Compound | Description | Activity/Binding | Reference |

|---|---|---|---|

| Compound 4a | N-(4-chlorophenyl)-3-((7-chloroquinolin-4-yl)amino)-4-methylbenzamide | IC50 = 17.06 µM (HeLa) | nih.gov |

| Compound 4a | N-(4-chlorophenyl)-3-((7-chloroquinolin-4-yl)amino)-4-methylbenzamide | Forms H-bonds with Met 769 & Asp 831 | nih.gov |

| Neratinib | Quinoline-based EGFR inhibitor | IC50 = 92 nM | nih.gov |

Phosphoinositide-dependent kinase 1 (PDK1) is a central kinase in signaling pathways that are frequently altered in human cancers, making it an attractive therapeutic target. acs.org The quinoline scaffold has been identified as a promising framework for developing PDK1 inhibitors. rjptonline.orgnih.govnih.gov

Researchers have designed and synthesized series of 4-substituted quinolines specifically to target PDK1. rjptonline.orgnih.govnih.gov One study focused on novel quinoline-4-carboxamide derivatives, identifying compound 7a as having a strong binding energy of -10.2 kcal/mol in molecular docking studies with PDK1. arabjchem.org Molecular dynamics simulations confirmed the stability of the complex between compound 7a and the PDK1 protein. arabjchem.org Another investigation identified a quinoline-pyridine conjugate (compound 34 ) as the most potent in a series, with an IC50 value of 0.96 µM against the A549 lung cancer cell line. nih.gov A review also noted that a 6-chloro-4-hydroxyquinolin-2(1H)-one derivative showed inhibitory activity against PDK1 in melanoma cancer with an IC50 of 3.7 µM. nih.gov These findings underscore the potential of quinoline-based compounds to modulate the PDK1 pathway. rjptonline.orgarabjchem.org

| Compound | Description | Activity/Binding | Reference |

|---|---|---|---|

| Compound 7a | N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivative | Binding Energy = -10.2 kcal/mol | arabjchem.org |

| Compound 34 | 4-substituted quinoline (quinoline-pyridine conjugate) | IC50 = 0.96 µM (A549 cells) | nih.gov |

| Q65 | 6-chloro-4-hydroxyquinolin-2(1H)-one derivative | IC50 = 3.7 µM (Melanoma) | nih.gov |

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key targets for anti-inflammatory drugs. mdpi.com The quinoline core has been successfully utilized as a central template for developing potent and selective COX-2 inhibitors. brieflands.commdpi.com While direct studies on this compound are limited in this context, research on related quinoline derivatives provides strong evidence for the scaffold's affinity for COX enzymes.

One study synthesized 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-quinoline derivatives and found them to be potent and highly selective COX-2 inhibitors. brieflands.com The IC50 values for these compounds against COX-2 were in the range of 0.063–0.090 µM, with selectivity indexes (SI) ranging from 179.9 to 547.6. brieflands.com Another series of new quinoline compounds incorporating a pyrazole (B372694) scaffold also showed high selectivity and potent inhibitory activity against COX-2, with compound 12c having a COX-2 IC50 of 0.1 µM. Molecular modeling studies for these derivatives confirmed a preferential binding to the active site of the COX-2 enzyme over COX-1, often due to the ability of substituents to fit into the secondary pocket of the larger COX-2 active site. brieflands.com

| Compound Series | Description | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Quinoline-Imidazoles (9a-e) | 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-quinolines | 0.063 - 0.090 | 179.9 - 547.6 | brieflands.com |

| Compound 12c | Quinoline-pyrazole hybrid | 0.1 | High (specific value not stated) | |

| Compound 14a | Quinoline-pyrazole hybrid | 0.11 | High (specific value not stated) | |

| Compound 14b | Quinoline-pyrazole hybrid | 0.11 | High (specific value not stated) |

Matrix Metalloproteinases-2/9 Inhibition

Derivatives of this compound have been investigated for their potential to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in the degradation of the extracellular matrix, a process implicated in cancer cell invasion and metastasis. Some studies have explored the synthesis of quinoline derivatives bearing a sulfonamide moiety, which is a known zinc-binding group, to target the zinc ion in the active site of MMPs. The rationale is that by chelating this zinc ion, the enzymatic activity of MMPs can be effectively blocked. Research in this area aims to develop new cytotoxic agents with an improved anticancer profile by targeting these key enzymes.

Cellular Pathway Modulation

Induction of Apoptosis

A significant mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netarabjchem.org Numerous studies have demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines.

For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in CCRF-CEM leukemia cells at concentrations five times their IC₅₀ value. nih.gov Similarly, novel quinoline-based oxadiazole derivatives have been shown to cause cell death by apoptosis in the human breast cancer cell line MCF-7. chemrj.org Another study on 6,7-disubstituted-4-phenoxyquinoline derivatives revealed that the most promising compound could induce remarkable apoptosis in HepG2 liver cancer cells. mdpi.com The induction of apoptosis is often a key indicator of the potential of these compounds as anticancer agents. grafiati.com

Some derivatives have been designed to act as c-Myc inhibitors, which leads to a reduction in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately promoting apoptosis. ijsat.org The induction of apoptotic cell death in cancer cells is considered a primary mechanism by which some of these compounds prevent tumor development and progression. sci-hub.se

Apoptosis Induction by this compound Derivatives

| Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM (Leukemia) | Induction of apoptosis | nih.gov |

| Quinoline-based oxadiazole | MCF-7 (Breast Cancer) | Cell death by apoptosis | chemrj.org |

| 6,7-Disubstituted-4-phenoxyquinoline | HepG2 (Liver Cancer) | Remarkable apoptosis induction | mdpi.com |

| N'-substituted methylene-4-(quinoline-4-amino) benzoylhydrazides | HepG2 (Liver Cancer) | Apoptosis via Bcl-2/Bax modulation | ijsat.org |

Cell Cycle Arrest

In addition to apoptosis, this compound derivatives can also inhibit cancer cell proliferation by inducing cell cycle arrest. researchgate.netarabjchem.org This process halts the progression of the cell cycle at specific checkpoints, preventing the cell from dividing and replicating.

For example, certain 7-chloro-(4-thioalkylquinoline) derivatives cause an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM cancer cell line. nih.gov Other studies have reported that novel quinoline-based oxadiazole derivatives can induce cell cycle arrest at the G2/M phase in the human breast cancer MCF-7 cell line. chemrj.org Depending on the specific derivative and the cancer cell line, cell cycle arrest can occur at different phases, including the S phase or G0/G1 phase. researchgate.net For instance, the aromatic imidazoline (B1206853) derivative 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6) was found to cause an arrest in the S phase of the cell cycle in Trypanosoma cruzi, impairing the parasite's proliferation. nih.govnih.gov

Cell Cycle Arrest Induced by this compound Derivatives

| Derivative Class/Compound | Cell Line/Organism | Phase of Arrest | Reference |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM (Leukemia) | G0/G1 phase | nih.gov |

| Quinoline-based oxadiazole | MCF-7 (Breast Cancer) | G2/M phase | chemrj.org |

| Unnamed derivative | MCF-7, SH-SY5Y | S phase | researchgate.net |

| Unnamed derivative | A549 | G0/G1 phase | researchgate.net |

| 7-chloro-4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]quinoline (A6) | Trypanosoma cruzi | S phase | nih.gov |

Inhibition of DNA and RNA Synthesis

A further mechanism of action for some this compound derivatives is the inhibition of nucleic acid synthesis. This can occur through various interactions, including the formation of complexes with DNA, which leads to defects in the synthesis and repair of this critical macromolecule. nih.gov

ATG5-Dependent Autophagy Pathway Modulation

Certain derivatives of this compound have been found to modulate the autophagy pathway, a cellular process involving the degradation of cellular components. Specifically, some compounds induce autophagy-dependent cell death through the ATG5-dependent pathway. researchgate.netijsat.org

One study identified a N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine derivative that inhibits colorectal cancer growth by activating this specific autophagy pathway. chemrj.org This suggests that these quinoline derivatives represent a class of molecules with the potential to be developed as novel antitumor drugs by targeting autophagy. chemrj.orgresearchgate.net Interestingly, this mechanism is distinct from classical apoptosis, highlighting the diverse ways in which these compounds can exert their anticancer effects. ijsat.org The protein ATG5 plays a crucial role in the formation of the autophagosome, and its activation by these compounds leads to cell death. nih.gov

Interference with Heme Metabolism (Antiparasitic Context)

In the context of antiparasitic activity, particularly against parasites like Plasmodium (the causative agent of malaria) and Trypanosoma cruzi, a key mechanism of action for 7-chloroquinoline (B30040) derivatives is the interference with heme metabolism. nih.gov These parasites often rely on the digestion of hemoglobin from the host, which releases toxic heme. The parasites have mechanisms to detoxify this heme, and quinoline-based drugs can disrupt this process.

Chloroquine (B1663885), a well-known 7-chloro-4-aminoquinoline derivative, is thought to act by accumulating in the parasite's food vacuole and preventing the polymerization of heme into hemozoin, a non-toxic crystalline form. liverpool.ac.uk This leads to the buildup of toxic heme, which damages the parasite's membranes and leads to its death. It is proposed that other this compound derivatives with antiparasitic activity may share a similar mechanism of interfering with heme metabolism. nih.govresearchgate.netresearchgate.net

Exploration of DNA Binding Properties

The interaction of small molecules with DNA can lead to the disruption of cellular processes, a mechanism often exploited in the development of anticancer agents. The planar quinoline ring system, a feature of this compound, makes it a candidate for intercalation into the DNA double helix. nih.gov

Studies have investigated the DNA binding properties of various this compound derivatives. For instance, research on 7-chloro-(4-thioalkylquinoline) derivatives revealed that these compounds can induce DNA and RNA damage, contributing to their antiproliferative activity. nih.gov The introduction of different substituents at the 4-position of the quinoline ring can influence the molecule's ability to interact with DNA. The nature of these substituents, including their electronic and steric properties, can affect the binding affinity and mode of interaction. For example, the presence of electron-withdrawing or electron-donating groups on the quinoline ring can alter the redox properties of the molecule, which in turn can impact DNA synthesis. researchgate.net

Further research into novel water-soluble 4-quinolone-3-carboxamides, which share a structural relationship with the quinoline core, has also highlighted the importance of DNA binding in their mechanism of action. sci-hub.se These studies collectively suggest that the this compound scaffold can serve as a platform for designing molecules with specific DNA-interacting capabilities, which is a key strategy in the development of certain therapeutic agents. researchgate.netsci-hub.se

Enzyme Inhibition Studies

The biological activity of this compound derivatives is also attributed to their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens or for the progression of certain diseases.

Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on DNA gyrase for maintaining DNA topology during replication, transcription, and recombination. nih.govfrontiersin.org This makes DNA gyrase an attractive target for the development of new anti-tubercular drugs. nih.gov The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov

Several studies have demonstrated the potential of this compound derivatives as inhibitors of M. tuberculosis DNA gyrase. For example, a series of this compound-4-arylthiazole hybrids were found to exhibit potent inhibitory activity against M. tuberculosis DNA gyrase. researchgate.net These compounds showed significant antitubercular activity with a notable minimum inhibitory concentration (MIC) against the H37Rv strain of M. tuberculosis. researchgate.net The mechanism of inhibition was investigated using a DNA supercoiling assay, which confirmed that these derivatives target the GyrB subunit of the DNA gyrase. researchgate.net

Further supporting these findings, other synthesized 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs have also been identified as potential inhibitors of Mycobacterium tuberculosis DNA gyrase. researchgate.net One particular compound from this series demonstrated 82% inhibition of the enzyme at a concentration of 1 µM. researchgate.net These results underscore the potential of the this compound scaffold in the design of novel DNA gyrase inhibitors to combat tuberculosis. researchgate.net

Table 1: Inhibition of M. tuberculosis DNA Gyrase by this compound Derivatives This is an interactive table. Click on the headers to sort.

| Compound Class | Specific Derivative/Hybrid | Key Findings | Reference |

|---|---|---|---|

| This compound-4-arylthiazole hybrids | Not specified | Potent GyrB inhibitor with significant antitubercular activity (MIC of 3.12 μM on Mtb H37Rv). researchgate.net | researchgate.net |

| 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs | Compound 4o | Proved to be a potent lead molecule, displaying 82% of enzyme inhibition at 1 μM. researchgate.net | researchgate.net |

α-Glucosidase is a key enzyme involved in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. frontiersin.orgmdpi.com This enzyme, located in the small intestine, breaks down complex carbohydrates into absorbable monosaccharides. mdpi.com By inhibiting α-glucosidase, the rate of glucose absorption can be slowed, leading to a reduction in postprandial blood glucose levels. frontiersin.org

While direct studies on this compound itself as an α-glucosidase inhibitor are limited, research on its analogues has shown promising results. Two libraries of quinoline-based hybrids, 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4–d]pyrimidin-4-amine and 7-chloro-N-phenylquinolin-4-amine, were synthesized and evaluated for their α-glucosidase inhibitory properties. researchgate.net

Within these series, specific derivatives demonstrated potent inhibition. A compound featuring a 4-methylpiperidine (B120128) group and another with a para-trifluoromethoxy group exhibited the most promising α-glucosidase inhibition, with IC50 values of 46.70 µM and 40.84 µM, respectively. researchgate.net These values are comparable to that of the standard inhibitor, acarbose (B1664774) (IC50 = 51.73 µM). researchgate.net These findings suggest that the 7-chloroquinoline core can be effectively modified to create potent α-glucosidase inhibitors. researchgate.net

Structure Activity Relationship Sar Studies and Rational Drug Design

Influence of Substituents on Biological Potency

The biological potency of 7-chloro-4-phenoxyquinoline analogues is highly sensitive to the nature and position of various substituents on the quinoline (B57606) ring and the phenoxy moiety.

Research has indicated that the introduction of large and bulky alkoxy groups at the 7-position of the quinoline ring can be a beneficial pharmacophoric feature for enhancing antiproliferative activity. sci-hub.seijsat.org For instance, a series of quinoline derivatives were synthesized where various alkoxy groups were placed at this position. chemrj.org SAR analysis revealed that these bulky substituents contributed to increased efficacy against several cancer cell lines. ijsat.org One study highlighted that a compound with a methoxy (B1213986) group at position-7 showed selective antiproliferative activity against multiple human tumor cell lines, including HCT-116, RKO, HepG2, and NCI-H1650. sci-hub.se This suggests that the steric bulk at this position may promote favorable interactions with biological targets.

Table 1: Effect of Position-7 Substituents on Antiproliferative Activity

| Compound | Substituent at Position-7 | Target Cell Lines | Activity (IC50) |

|---|---|---|---|

| Compound 7 sci-hub.se | Methoxy | HCT-116, RKO, HepG2, NCI-H1650 | 8.82, 9.65, 6.07, 8.16 µM |

| Compound 13 ijsat.org | Large alkoxy group | Colorectal and liver cancer lines | < 1.0 µM |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

The amino side chain at the 4-position of the quinoline nucleus plays a critical role in the biological activity of these compounds. sci-hub.seresearchgate.net SAR studies have consistently shown that introducing a flexible amino side chain can improve properties like water solubility and in vitro antiproliferative activity. sci-hub.se The nature of the substituents on this amino side chain is crucial. For example, in the pursuit of novel antimalarial agents to overcome chloroquine (B1663885) resistance, detailed SAR studies on 4-aminoquinoline (B48711) derivatives identified that specific alterations to the side chain were key to curative activity. nih.gov One study found that compounds containing a piperazine (B1678402) moiety in the side chain were active against chloroquine-resistant strains of P. falciparum. nih.gov The presence of these amino side chains is considered an advisable pharmacophoric group for enhanced biological effects. researchgate.net

Table 2: Influence of Position-4 Amino Side Chains on Biological Activity

| Compound Series | Side Chain Feature | Target | Key Finding |

|---|---|---|---|

| Quinoline Derivatives sci-hub.se | Amino side chain | Human tumor cell lines | Facilitated antiproliferative activity. |

| (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine nih.gov | Chiral N-methylpiperazine containing chain | Chloroquine-resistant malaria | Identified as a preclinical candidate with curative activity. |

The electronic properties of substituents on the 4-phenoxy ring significantly modulate the biological activity of this compound derivatives. Preliminary SAR studies have indicated that the presence of electron-withdrawing groups on the terminal phenyl ring is often beneficial for improving antitumor activity. researchgate.netresearchgate.net For instance, in a series of 6,7-disubstituted-4-phenoxyquinoline derivatives, compounds with one or more electron-withdrawing groups, such as chloro or trifluoromethyl, generally exhibited better in vitro activity against the c-Met kinase. mdpi.com Conversely, some studies suggest that electron-donating groups, like methoxy, can enhance antimetastatic effects in other quinoline-based compounds. nih.gov However, for certain antimalarial quinoline-furanone hybrids, strong electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OH) groups led to a decrease in activity, suggesting an optimal electronic balance is required. researchgate.net

Table 3: Effect of Electronic Groups on Biological Activity

| Compound Series | Substituent Type | Position | Effect on Activity |

|---|---|---|---|

| 4-Phenoxyquinoline Derivatives researchgate.net | Electron-withdrawing groups | Terminal phenyl ring | Beneficial for antitumor activity. |

| 6,7-Disubstituted-4-phenoxyquinolines mdpi.com | Double-electron-withdrawing groups | Aryl group | Preferred for enzymatic potency (c-Met). |

| 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides nih.gov | Electron-donating groups (e.g., methoxy) | Phenyl ring | Higher antimigration effect compared to electron-withdrawing groups. |

The length of the spacer or linker connecting the quinoline core to other functionalities, as well as the incorporation of chalcogen atoms like sulfur or selenium, has a marked impact on potency. SAR studies have shown that the length of an alkylamino side chain can affect antiproliferative potency, with spacers of two or three methylene (B1212753) units often being the most favorable. sci-hub.seresearchgate.net

The introduction of sulfur into the side chain at position-4 has been explored to create novel anticancer agents. mdpi.com A series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized, and their activity was found to depend on the oxidation state of the sulfur atom. Sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity against cancer cell lines compared to their sulfanyl (B85325) and sulfinyl counterparts. mdpi.com Furthermore, the incorporation of selenium in the form of a methylseleno group linked via a triazole ring to the quinoline core has also been shown to result in significant cytotoxic activity. chemrj.org

Table 4: Impact of Spacer Length and Chalcogen Atoms

| Compound Series | Structural Modification | Key Finding |

|---|---|---|

| Alkylamino side chain derivatives sci-hub.se | Varied methylene units (spacer) | A length of two -CH2- units was most favorable for antiproliferative potency. |

| Alkylamino side chain derivatives researchgate.net | Varied methylene units (spacer) | A length of three methylene units was more favorable for antiproliferative potency. |

| 7-Chloro-(4-thioalkylquinoline) derivatives mdpi.com | Sulfur-containing side chain (sulfanyl, sulfinyl, sulfonyl) | Sulfonyl N-oxide derivatives showed the highest cytotoxicity in cancer cell lines. |

Significance of Electron-Withdrawing and Electron-Donating Groups

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools in modern drug design, providing insights into the molecular interactions that underpin biological activity and helping to predict the potency of novel compounds.

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpras.com These models help in understanding which physicochemical properties (descriptors) are crucial for activity and can guide the design of new, more potent analogues.

For quinoline derivatives, QSAR studies have been successfully applied to predict antituberculosis and antimalarial activities. ijpras.comnih.gov In one study focused on designing antituberculosis agents, a QSAR model was developed for quinolinone-based thiosemicarbazones. The model, which showed excellent correspondence between experimental and predicted values, suggested that descriptors such as van der Waals volume, electron density, and electronegativity played a pivotal role in the antitubercular activity. nih.gov Similarly, QSAR models have been developed to predict the cytotoxicity of various compounds against cancer cell lines, using molecular descriptors like electronegativity and dipole moment to forecast inhibitory concentrations. researchgate.net These computational models are crucial for the virtual screening of large compound libraries and for optimizing lead structures in the development of this compound-based drugs.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in rational drug design for understanding and predicting the binding affinity and interaction patterns of a ligand with the active site of a target protein. In the context of this compound and its derivatives, molecular docking studies have been pivotal in elucidating their potential as therapeutic agents by identifying key binding modes and interactions with various biological targets.